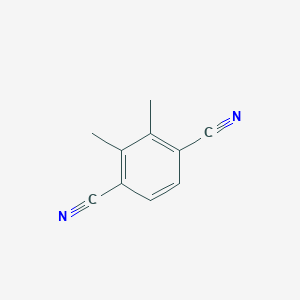![molecular formula C7H6N2OS2 B025969 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one CAS No. 108310-74-3](/img/structure/B25969.png)
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a unique method that involves the reaction of 2-mercapto-4H-thiazolo[3,2-a]pyridin-3-one with methyl iodide.
作用機序
The mechanism of action of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is not fully understood. However, studies have shown that this compound exhibits anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells. Additionally, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has been shown to exhibit antibacterial and antifungal activities by disrupting the cell membrane of microorganisms.
生化学的および生理学的効果
Studies have shown that 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one exhibits low toxicity and is well-tolerated by living organisms. This compound has been shown to have a moderate inhibitory effect on human liver microsomal cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and xenobiotics in the body. Additionally, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has been shown to have a moderate inhibitory effect on human acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses.
実験室実験の利点と制限
One of the advantages of using 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one in lab experiments is its high purity and good yields. Additionally, this compound exhibits low toxicity and is well-tolerated by living organisms. However, one of the limitations of using 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one. One direction is to investigate its potential as a photosensitizer in photodynamic therapy for the treatment of cancer. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has potential applications in various fields of scientific research. This compound is synthesized using a unique method that involves the reaction of 2-mercapto-4H-thiazolo[3,2-a]pyridin-3-one with methyl iodide. Studies have shown that 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one exhibits anti-inflammatory, anti-tumor, and anti-microbial properties, and has potential as a photosensitizer and fluorescent probe. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成法
The synthesis of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one involves the reaction of 2-mercapto-4H-thiazolo[3,2-a]pyridin-3-one with methyl iodide. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction yields 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one in good yields and high purity.
科学的研究の応用
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential as a photosensitizer in photodynamic therapy. Additionally, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
108310-74-3 |
|---|---|
製品名 |
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one |
分子式 |
C7H6N2OS2 |
分子量 |
198.3 g/mol |
IUPAC名 |
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C7H6N2OS2/c1-11-7-9-6-5(12-7)4(10)2-3-8-6/h2-3H,1H3,(H,8,10) |
InChIキー |
NGGUIXPRVVWSFP-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C(=O)C=CN2 |
正規SMILES |
CSC1=NC2=C(S1)C(=O)C=CN2 |
同義語 |
Thiazolo[4,5-b]pyridin-7-ol, 2-(methylthio)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




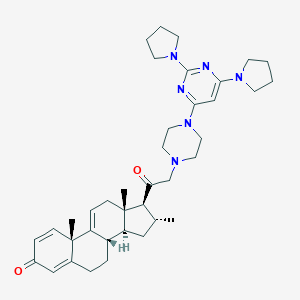
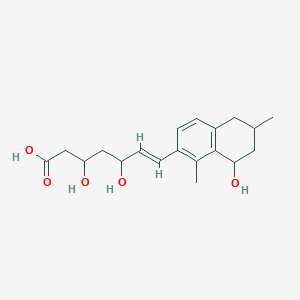

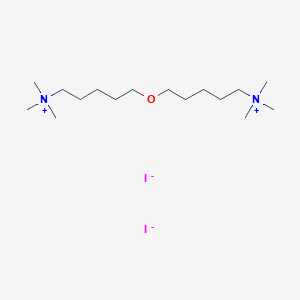
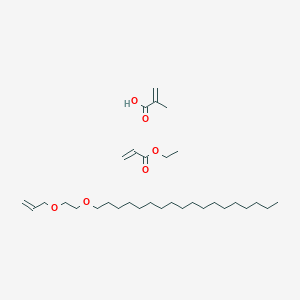
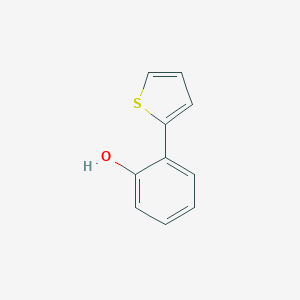
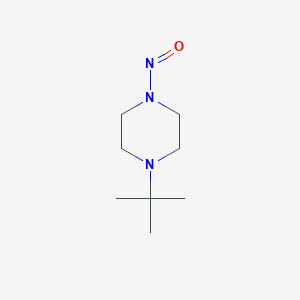
![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
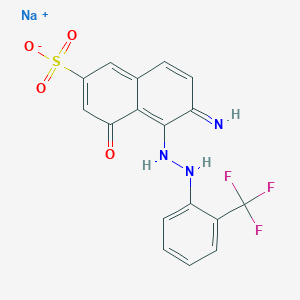
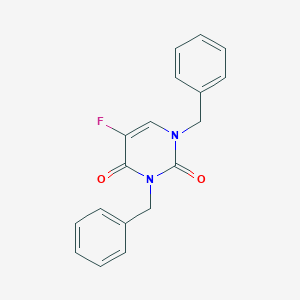
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)
